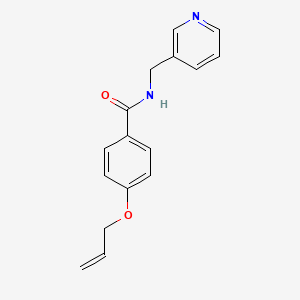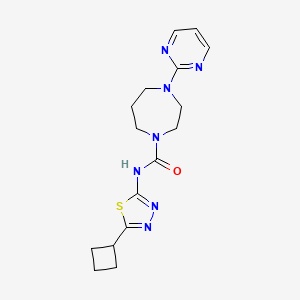
4-(allyloxy)-N-(3-pyridinylmethyl)benzamide
Overview
Description
4-(allyloxy)-N-(3-pyridinylmethyl)benzamide, commonly known as APB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of APB involves the selective inhibition of dopamine D2 receptors. This results in a decrease in the activity of dopaminergic neurons in the brain, which in turn affects various physiological and behavioral processes. APB has also been found to have some affinity for serotonin receptors, although its activity on these receptors is much weaker than on dopamine receptors.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the mesolimbic pathway, which is involved in the reward system of the brain. APB has also been found to decrease the locomotor activity of rats, indicating its potential as a tool to study the role of dopamine in motor function. Additionally, APB has been found to have some effects on the cardiovascular system, although the exact mechanism of these effects is not well understood.
Advantages and Limitations for Lab Experiments
APB has several advantages as a tool for scientific research. It is highly selective for dopamine D2 receptors, which allows for the specific investigation of the role of these receptors in various physiological and behavioral processes. APB is also relatively easy to synthesize and has good stability, which makes it a convenient tool for lab experiments. However, APB has some limitations as well. Its effects on other neurotransmitter systems are not well understood, which may limit its use in certain experiments. Additionally, the exact mechanism of its effects on the cardiovascular system is not well understood, which may limit its use in studies involving this system.
Future Directions
There are several future directions for the use of APB in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin system. Additionally, APB could be used to investigate the role of dopamine D2 receptors in other diseases, such as depression and anxiety. Further studies could also investigate the potential therapeutic applications of APB in various diseases. Finally, the development of new compounds based on APB could lead to the discovery of novel drugs with improved selectivity and efficacy.
Scientific Research Applications
APB has been extensively used in scientific research as a tool to study the role of dopamine in the brain. It has been found to selectively inhibit the activity of dopamine D2 receptors, which are involved in the regulation of various physiological and behavioral processes. APB has been used to investigate the role of dopamine D2 receptors in drug addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
4-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-10-20-15-7-5-14(6-8-15)16(19)18-12-13-4-3-9-17-11-13/h2-9,11H,1,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCGFBCHBACNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[3-(allyloxy)benzoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4408209.png)
![N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408217.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)


![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)